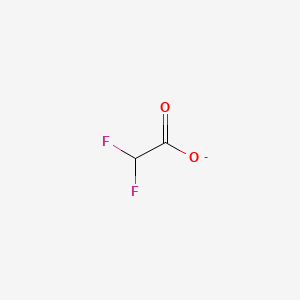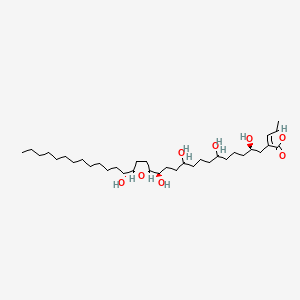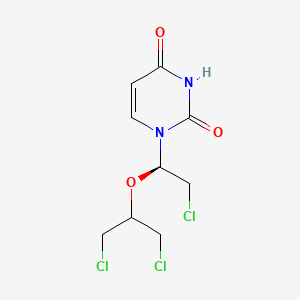
6-(Allylthio)purine
Vue d'ensemble
Description
6-(Allylthio)purine is a derivative of purine, a heterocyclic aromatic organic compound. It features an allylthio group attached to the sixth position of the purine ring. This compound is part of the thiopurine family, which includes several biologically active molecules used in medical and scientific research.
Applications De Recherche Scientifique
6-(Allylthio)purine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its structural similarity to other thiopurines, which are used as immunosuppressants and anticancer agents.
Mécanisme D'action
Target of Action
6-(Allylthio)purine is a thiopurine, a class of drugs that includes azathioprine, mercaptopurine, and thioguanine . These are immunomodulating agents primarily used to maintain corticosteroid-free remission in patients with inflammatory bowel disease . The primary targets of thiopurines are various enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and inosine monophosphate dehydrogenase (IMPDH) .
Mode of Action
Thiopurines, including this compound, are prodrugs that require intracellular activation. They are converted into active metabolites that mimic the structure of natural purines . These metabolites get incorporated into DNA during replication, disrupting normal cellular processes . The mode of action of this compound is likely similar, although specific studies on this compound are limited.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in purine metabolism. The active metabolites of thiopurines inhibit the synthesis of purine nucleotides, disrupting DNA and RNA synthesis . This can affect various downstream cellular processes, including cell proliferation and immune response .
Pharmacokinetics
They are prodrugs that require metabolic activation, and individual variations in the activity of metabolizing enzymes can greatly affect the drug’s bioavailability . For example, the enzyme thiopurine S-methyltransferase (TPMT) plays a key role in the metabolism of thiopurines, and individuals with low TPMT activity are at risk for excessive toxicity .
Result of Action
The result of this compound’s action at the molecular and cellular level is the disruption of DNA and RNA synthesis, leading to cytotoxic effects . This can result in the suppression of the immune system, making thiopurines effective for the treatment of autoimmune diseases . These effects can also lead to side effects such as myelosuppression .
Action Environment
The action of this compound, like other thiopurines, can be influenced by various environmental factors. For example, the activity of metabolizing enzymes can be affected by other drugs or substances present in the body . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of the drug, although specific studies on this compound are lacking.
Analyse Biochimique
Biochemical Properties
6-(Allylthio)purine plays a significant role in biochemical reactions, particularly in the context of purine metabolism. It interacts with several enzymes and proteins, including hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and xanthine oxidase. These interactions are crucial for its incorporation into nucleotides and subsequent participation in DNA and RNA synthesis. The compound’s ability to inhibit certain enzymes, such as xanthine oxidase, suggests potential therapeutic applications in conditions like gout, where purine metabolism is disrupted .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in certain cancer cell lines by affecting the expression of pro-apoptotic and anti-apoptotic genes. Additionally, this compound can alter cellular metabolism by inhibiting key enzymes involved in purine synthesis, leading to changes in nucleotide levels and energy homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound binds to enzymes such as HGPRT and xanthine oxidase, inhibiting their activity and affecting purine metabolism. This inhibition can lead to the accumulation of certain metabolites, which may have downstream effects on cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to stress and other stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, this compound may degrade into other metabolites, which can have different effects on cellular function. Long-term studies have shown that the compound can induce sustained changes in cellular metabolism and gene expression, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by modulating purine metabolism and reducing inflammation. At high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of toxic metabolites and the inhibition of essential enzymes involved in purine metabolism .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the de novo synthesis and salvage pathways of purine metabolism. The compound interacts with enzymes such as HGPRT and xanthine oxidase, influencing the levels of nucleotides and other metabolites. These interactions can affect metabolic flux and the overall balance of purine metabolism, with potential implications for conditions like gout and certain cancers .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects. The distribution of the compound is influenced by factors such as its chemical properties and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments within the cell, such as the nucleus and mitochondria, through targeting signals and post-translational modifications. In these compartments, this compound can interact with enzymes and other biomolecules, influencing processes such as DNA synthesis, energy production, and apoptosis. The precise localization of the compound is essential for its therapeutic potential and effectiveness .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Allylthio)purine typically involves the alkylation of 6-thiopurine. One common method is the reaction of 6-thiopurine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Allylthio)purine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: The allylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
6-Mercaptopurine: Another thiopurine used as an anticancer and immunosuppressive agent.
Azathioprine: A prodrug that is converted into 6-mercaptopurine in the body.
6-Thioguanine: Used in the treatment of leukemia and other cancers.
Uniqueness: 6-(Allylthio)purine is unique due to the presence of the allylthio group, which can impart different chemical and biological properties compared to other thiopurines. This structural variation can influence its reactivity and interaction with biological targets, potentially leading to distinct therapeutic effects .
Propriétés
IUPAC Name |
6-prop-2-enylsulfanyl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-2-3-13-8-6-7(10-4-9-6)11-5-12-8/h2,4-5H,1,3H2,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEFKTJFALYILZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394504 | |
| Record name | 6-prop-2-enylsulfanyl-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5443-88-9 | |
| Record name | 6-(Allylthio)purine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005443889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Purine, 6-(allylthio)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19862 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-prop-2-enylsulfanyl-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(ALLYLTHIO)PURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U970KW3XPF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-methyl-3-indolyl)thio]-N-(2-thiazolyl)acetamide](/img/structure/B1230587.png)
![N-[(3-hydroxyanilino)-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1230589.png)
![4-[[2-[(1,1-Dioxo-3-thiolanyl)amino]-2-oxoethyl]thio]-2,5-dimethyl-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1230590.png)







![20-[(3S,4S,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6,12,16,18-pentahydroxy-36-[(5S,6S)-5-hydroxy-6-methyl-4-oxooxan-2-yl]oxy-11,35,37,38-tetramethyl-2,8,14-trioxo-1-oxacyclooctatriaconta-21,23,25,27,29,31,33-heptaene-17-carboxylic acid](/img/structure/B1230606.png)


